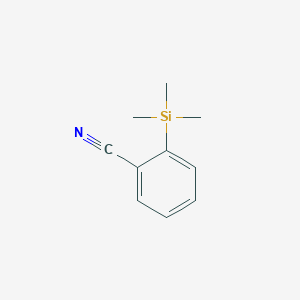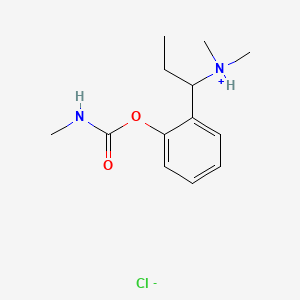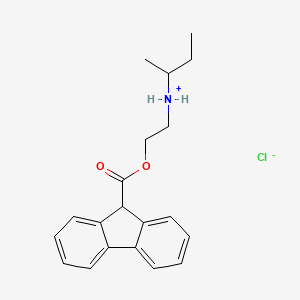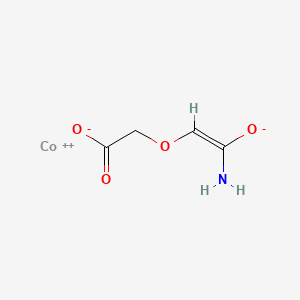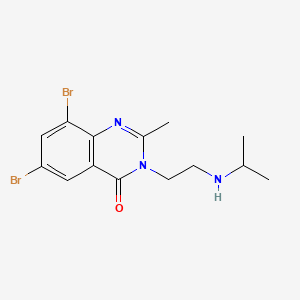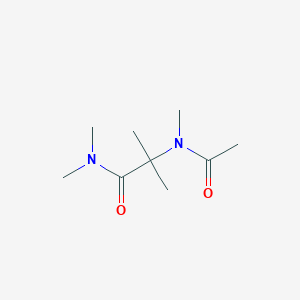![molecular formula C29H42N2O3S B13773792 4-{4-[4-(Dipentylamino)phenyl]-1,3-butadienyl}-1-(4-sulfobutyl)pyridinium hydroxide](/img/structure/B13773792.png)
4-{4-[4-(Dipentylamino)phenyl]-1,3-butadienyl}-1-(4-sulfobutyl)pyridinium hydroxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
RH 421 is synthesized through a series of chemical reactions involving the coupling of a pyridinium salt with a styryl dye precursor. The reaction typically involves the use of solvents such as dimethyl sulfoxide (DMSO) and requires precise control of temperature and pH to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of RH 421 involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity while minimizing the use of hazardous reagents. The process often involves multiple purification steps, including recrystallization and chromatography, to ensure the final product meets stringent quality standards .
化学反应分析
Types of Reactions
RH 421 undergoes various chemical reactions, including:
Oxidation: RH 421 can be oxidized under specific conditions, leading to changes in its fluorescence properties.
Reduction: The compound can also be reduced, which may affect its ability to interact with biological membranes.
Substitution: RH 421 can participate in substitution reactions, where functional groups on the molecule are replaced with other groups.
Common Reagents and Conditions
Common reagents used in reactions involving RH 421 include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired chemical transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of RH 421 may result in the formation of oxidized derivatives with altered fluorescence properties, while reduction may yield reduced forms of the dye .
科学研究应用
RH 421 has a wide range of applications in scientific research:
作用机制
RH 421 exerts its effects by interacting with the lipid bilayers of cell membranes. The compound’s significant dipole moment causes a dipole potential jump at the membrane-solution interface. This interaction affects the conductance of ion channels and the overall membrane potential, making RH 421 a valuable tool for studying membrane dynamics .
相似化合物的比较
Similar Compounds
RH 237: Another styryl dye used for similar applications, but with different spectral properties.
RH 160: A related compound with distinct fluorescence characteristics.
di-4-ANEPPS: A styryl dye used to study membrane potential changes, similar to RH 421.
Uniqueness of RH 421
RH 421 is unique due to its specific dipole moment and the resulting effects on membrane potential. This makes it particularly useful for studies requiring precise measurements of membrane dynamics and ion channel activity .
属性
分子式 |
C29H42N2O3S |
|---|---|
分子量 |
498.7 g/mol |
IUPAC 名称 |
4-[4-[(1Z,3E)-4-[4-(dipentylamino)phenyl]buta-1,3-dienyl]pyridin-1-ium-1-yl]butane-1-sulfonate |
InChI |
InChI=1S/C29H42N2O3S/c1-3-5-9-22-31(23-10-6-4-2)29-17-15-27(16-18-29)13-7-8-14-28-19-24-30(25-20-28)21-11-12-26-35(32,33)34/h7-8,13-20,24-25H,3-6,9-12,21-23,26H2,1-2H3 |
InChI 键 |
URNCTMHGJQSLOC-UHFFFAOYSA-N |
手性 SMILES |
CCCCCN(CCCCC)C1=CC=C(C=C1)/C=C/C=C\C2=CC=[N+](C=C2)CCCCS(=O)(=O)[O-] |
规范 SMILES |
CCCCCN(CCCCC)C1=CC=C(C=C1)C=CC=CC2=CC=[N+](C=C2)CCCCS(=O)(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


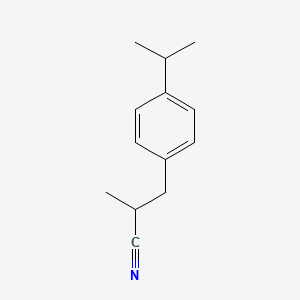
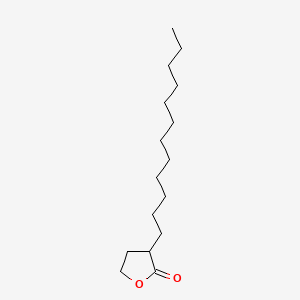
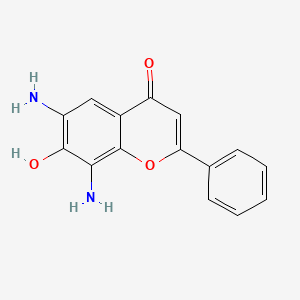
![N,N'-[iminobis(ethyleneiminoethylene)]distearamide monoacetate](/img/structure/B13773728.png)
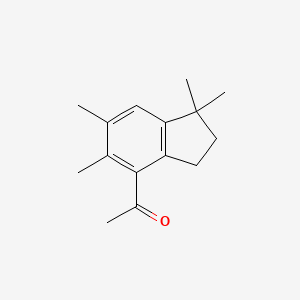
![4,5-dihydro-1H-imidazol-2-yl-(1-hydroxybutyl)-[[2-(4-methoxyphenyl)-1H-indol-3-yl]methyl]azanium;iodide](/img/structure/B13773756.png)
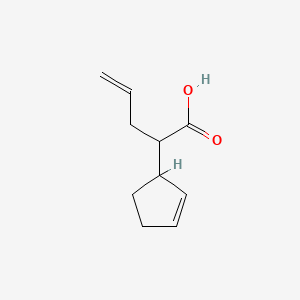
![N,N'-[iminobis(ethyleneiminoethylene)]distearamide monoacetate](/img/structure/B13773769.png)
